4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide
Overview
Description
4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide is a complex organic compound that features a benzimidazole moiety, a morpholine ring, and a sulfanyl ethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or other aldehydes.
Attachment of Benzyl Group: The benzimidazole is then benzylated using benzyl bromide under basic conditions.
Formation of Sulfanyl Ethyl Linkage: The benzylated benzimidazole is reacted with 2-chloroethyl sulfide to form the sulfanyl ethyl linkage.
Morpholine Ring Introduction: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction with morpholine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide undergoes several types of chemical reactions:
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to form a dihydrobenzimidazole.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, strong bases.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Dihydrobenzimidazole derivatives.
Substitution: Alkylated morpholine derivatives.
Scientific Research Applications
4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide involves its interaction with various molecular targets:
Molecular Targets: Enzymes such as kinases and proteases, receptors in the central nervous system.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and omeprazole share the benzimidazole core and exhibit similar biological activities.
Morpholine Derivatives: Compounds such as morphine and its analogs share the morpholine ring and have similar pharmacological properties.
Uniqueness
4-[2-(1-Benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide is unique due to its combined structural features of benzimidazole, sulfanyl ethyl linkage, and morpholine ring, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
4-[2-(1-benzylbenzimidazol-2-yl)sulfanylethyl]morpholine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS.BrH/c1-2-6-17(7-3-1)16-23-19-9-5-4-8-18(19)21-20(23)25-15-12-22-10-13-24-14-11-22;/h1-9H,10-16H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCKYCIJVUCUTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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